Cas no 824-61-3 (exo-5-Acetyl-2-norbornene)

exo-5-Acetyl-2-norbornene structure
exo-5-Acetyl-2-norbornene structure
Product Name:exo-5-Acetyl-2-norbornene
CAS-Nr.:824-61-3
MF:C9H12O
MW:136.190982818604
CID:39994
PubChem ID:107366
Update Time:2024-01-23

exo-5-Acetyl-2-norbornene Chemische und physikalische Eigenschaften

Namen und Kennungen

    • exo-5-Acetyl-2-norbornene
    • exo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, exo- (ZCI)
    • Ketone, methyl 5-norbornen-2-yl, exo- (8CI)
    • rel-1-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylethanone (ACI)
    • (±)-exo-2-Acetyl-5-norbornene
    • exo-2-Acetyl-5-norbornene
    • 1-{bicyclo[2.2.1]hept-5-en-2-yl}ethan-1-one
    • AKOS000121432
    • DTXSID50964865
    • Methyl (8,9,10-trinorborn-5-en-2-yl) ketone
    • Bicyclo[2.2.1]hept-2-ene, 5-acetyl-
    • J-650394
    • 824-61-3
    • O10317
    • 2-Acetyl-5-norbornene
    • J-650008
    • 5-acetylnorbornene
    • A1045
    • NS00044567
    • 5-Acetylbicyclo[2.2.1]hept-2-ene
    • AKOS016347360
    • SCHEMBL301403
    • SY015353
    • 1-(6-bicyclo[2.2.1]hept-2-enyl)ethanone
    • endo-2-Acetylbicyclo[2.2.1]hept-5-ene
    • 1-(2-bicyclo[2.2.1]hept-5-enyl)ethanone
    • Z104494380
    • FT-0619931
    • 1-(Bicyclo[2.2.1]hept-5-en-2-yl)ethanone
    • AS-49964
    • NIMLCWCLVJRPFY-UHFFFAOYSA-
    • Bicyclo[2.2.1]hept-5-ene, 2-acetyl-
    • EN300-21212
    • F0001-1321
    • 5-Acetyl-2-norbornene
    • 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone #
    • Methyl 5-norbornen-2-yl ketone
    • Ethanone, 1-[bicyclo[2.2.1]hept-5-en-2-yl]-
    • MFCD00167570
    • 5063-03-6
    • InChI=1/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3
    • AC-4859
    • AKOS025243982
    • 1-Bicyclo[2.2.1]hept-5-en-2-ylethanone
    • AMY32005
    • Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-
    • EINECS 225-767-0
    • Inchi: 1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9-/m0/s1
    • InChI-Schlüssel: NIMLCWCLVJRPFY-YIZRAAEISA-N
    • Lächelt: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)C

Berechnete Eigenschaften

  • Genaue Masse: 136.088815002g/mol
  • Monoisotopenmasse: 136.088815002g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 10
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 193
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 3
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 17.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.049
  • Siedepunkt: 191 ºC
  • Flammpunkt: 62 ºC

exo-5-Acetyl-2-norbornene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: 1-Hexyl-3-methylimidazolium tetrafluoroborate ;  30 min, rt
Referenz
Enhanced Diels-Alder reactions: on the role of mineral catalysts and microwave irradiation in ionic liquids as recyclable media
Lopez, Ignacio; et al, Tetrahedron, 2007, 63(13), 2901-2906

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 190 °C; 37 - 45 °C
2.1 Catalysts: Pyridinium, 3,3′-[phosphinicobis(oxy)]bis[1-octyl-, tetrakis[3,5-bis(trifluorome… Solvents: Chloroform-d ;  5 - 10 s, 20 °C
Referenz
Electrostatically Enhanced Phosphoric Acids: A Tool in Bronsted Acid Catalysis
Ma, Jie; et al, Organic Letters, 2016, 18(22), 5812-5815

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 -
2.1 Catalysts: Water ;  5 h, 30 °C
Referenz
Diels-Alder Reaction with Hydrophilic Dienes and Dienophiles
Shrinidhi, Annadka, ChemistrySelect, 2016, 1(12), 3016-3021

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Solvents: Diethyl ether
Referenz
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Solvents: Diethyl ether
Referenz
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Solvents: Benzene
2.1 Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
4.1 Solvents: Diethyl ether
Referenz
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Catalysts: Bismuth trichloride Solvents: Dichloromethane
Referenz
Bismuth(III) Chloride or Triflate-Catalyzed Dienophilic Activity of α-Ethylenic Aldehydes and Ketones
Garrigues, Bernard; et al, Journal of Organic Chemistry, 1997, 62(14), 4880-4882

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: 2215917-88-5 Solvents: Dichloromethane ;  10 min, rt
1.2 2 h, rt
Referenz
Facile Synthesis of a New Chiral BINOL-Silica Hybrid Catalyst for Asymmetric Diels-Alder and Aza Michael Reactions
Saeidian, Hamid ; et al, Catalysis Letters, 2018, 148(5), 1366-1374

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 rt → 185 °C; 60 min, 200 psi, 185 °C
Referenz
Diels-Alder reactions of dienophiles and cyclopentadiene using a sealed tube protocol
Taylor, Richard T.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Synthesis of cyclic alkenes by pericyclic reactions. Diels-Alder reactions
Fringuelli, F.; et al, Science of Synthesis, 2010, 47, 561-736

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Cationic products from the O-protonation reaction of 2-acylnorbornadiene complexes of rhodium with hydrogen chloride in ether: structure, reactivity and nature of the hydrogen bond
Chizhevskii, I. T.; et al, Journal of Organometallic Chemistry, 1987, 335(1), 109-23

exo-5-Acetyl-2-norbornene Raw materials

exo-5-Acetyl-2-norbornene Preparation Products

exo-5-Acetyl-2-norbornene Verwandte Literatur

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